Des-THR-ol-Octreotide

Description

Properties

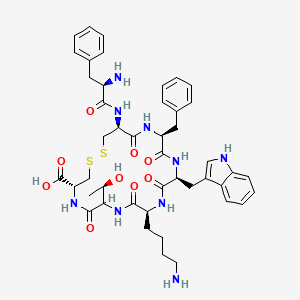

Molecular Formula |

C45H57N9O9S2 |

|---|---|

Molecular Weight |

932.1 g/mol |

IUPAC Name |

(4R,10S,13S,16S,19S)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid |

InChI |

InChI=1S/C45H57N9O9S2/c1-26(55)38-44(61)53-37(45(62)63)25-65-64-24-36(52-39(56)31(47)20-27-12-4-2-5-13-27)43(60)50-34(21-28-14-6-3-7-15-28)41(58)51-35(22-29-23-48-32-17-9-8-16-30(29)32)42(59)49-33(40(57)54-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,48,55H,10-11,18-22,24-25,46-47H2,1H3,(H,49,59)(H,50,60)(H,51,58)(H,52,56)(H,53,61)(H,54,57)(H,62,63)/t26-,31-,33+,34+,35+,36-,37+,38?/m1/s1 |

InChI Key |

KDRDDUWNTUSPFR-MNXIQLQWSA-N |

Isomeric SMILES |

C[C@H](C1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)O)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)O)O |

Origin of Product |

United States |

Molecular Origin and Structural Characterization of Des Thr Ol Octreotide

Application of High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry is a cornerstone technique for the structural elucidation of peptide-related impurities like Des-THR-ol-Octreotide. Its high accuracy and resolving power enable the precise determination of the elemental composition of the molecule, thereby confirming its identity.

In a typical Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) workflow, this compound is first separated from Octreotide (B344500) and other related substances. The subsequent mass analysis provides a highly accurate mass measurement, which can be used to calculate the elemental formula.

Table 2: Theoretical vs. Observed Mass of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C45H57N9O9S2 |

| Theoretical Monoisotopic Mass | 931.3690 Da |

| Observed Mass (Hypothetical) | 931.3695 Da |

| Mass Accuracy (Hypothetical) | < 1 ppm |

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In this process, the protonated molecule of this compound is isolated and fragmented. The resulting fragmentation pattern provides sequence information, allowing for the verification of the amino acid sequence and the identification of the modified C-terminus. The fragmentation of the peptide backbone typically occurs at the amide bonds, producing characteristic b- and y-ions. The analysis of these fragment ions confirms the loss of the threoninol residue and the presence of a terminal cysteine with a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of peptides in solution. While specific NMR data for this compound is not extensively available in public literature, the principles of its application can be understood from studies on Octreotide and other somatostatin (B550006) analogs. nih.govmdpi.com

A complete structural assignment of a peptide analog using NMR involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy). nih.govresearchgate.net These experiments allow for the assignment of all proton resonances to specific amino acid residues within the peptide sequence.

Table 3: Key 2D-NMR Experiments for Peptide Structural Analysis

| Experiment | Information Provided |

|---|---|

| COSY | Identifies scalar-coupled protons, typically within the same amino acid residue. |

| TOCSY | Establishes correlations between all protons within a spin system of an amino acid residue. |

| NOESY | Reveals through-space proximities between protons, providing crucial distance constraints for 3D structure calculation. |

Conclusion

Hydrolytic Degradation Mechanisms Leading to this compound Formation

The primary route for the formation of this compound is through the hydrolytic degradation of octreotide. This process involves the cleavage of specific peptide bonds within the molecule.

Investigation of Peptide Bond Cleavage at the C-terminus (e.g., Cys7-Thr-ol8)

The formation of this compound is a direct result of the cleavage of the peptide bond at the C-terminus of the octreotide molecule. Specifically, the bond between the cysteine at position 7 (Cys7) and the threoninol at position 8 (Thr-ol8) is susceptible to hydrolysis. researchgate.net This cleavage results in the loss of the C-terminal threoninol residue, yielding the degradation product [des-Thr-ol]8-OCT. researchgate.net Studies have identified this degradant as a major product under both neutral and acidic stress conditions. researchgate.net The mechanism is analogous to the acid cleavage of synthetic peptides from solid-phase resins during their synthesis. researchgate.net

Role of Amide Bond Hydrolysis in Octreotide Instability

Amide bond hydrolysis is a fundamental mechanism contributing to the instability of octreotide in aqueous solutions. bmj.com Octreotide contains several amide bonds, both within its cyclic structure and in the exocyclic part of the molecule. researchgate.net Hydrolysis of these bonds can be catalyzed by both acidic and basic conditions. researchgate.net While the cleavage at the C-terminus leading to this compound is a key degradation pathway, other amide bonds within the octreotide ring can also hydrolyze, leading to the formation of various linear degradation products. researchgate.net Research has shown that under neutral conditions, the primary degradation occurs via the cleavage of the exocyclic amide bond, which can precede hydrolysis of the amide bonds within the ring structure under acidic conditions. researchgate.net

Environmental Factors Affecting this compound Generation

The rate at which this compound is formed is significantly influenced by environmental factors such as temperature and pH, as well as the presence of oxidative stress.

Influence of Temperature and pH on Degradation Kinetics

The degradation of octreotide, including the formation of this compound, is highly dependent on both temperature and pH. jst.go.jpinpharmd.com Kinetic studies have demonstrated that the degradation of octreotide follows pseudo-first-order kinetics. jst.go.jp The rate of degradation generally increases with both increasing temperature and pH. jst.go.jpinpharmd.com

For instance, forced degradation studies have shown that a significant percentage of octreotide degrades under both acidic (0.01 M HCl) and alkaline (0.01 M NaOH) conditions at 25°C. mdpi.com Specifically, at a pH range of 4.0 to 7.0, hydroxide-ion-catalyzed degradation has been observed. jst.go.jp The stability of octreotide solutions is also affected by storage temperature, with lower temperatures generally leading to improved stability. inpharmd.com For example, octreotide in polypropylene (B1209903) syringes was found to be stable for longer periods when stored at 3°C compared to 23°C. inpharmd.com

Here is an interactive data table summarizing the impact of pH on octreotide degradation:

| pH | Temperature (°C) | Degradation Rate | Reference |

| 4.0 - 7.0 | 25 | Hydroxide-ion-catalyzed degradation observed | jst.go.jp |

| Acidic (0.01 M HCl) | 25 | 24.5% degradation in 75 min | mdpi.com |

| Basic (0.01 M NaOH) | 25 | 16.7% degradation in 70 min | mdpi.com |

Kinetic Studies of this compound Formation under Controlled Conditions

Kinetic studies are crucial for quantifying the rate of formation of this compound and for predicting the stability of octreotide formulations over time. These studies are typically performed under controlled laboratory conditions, where factors like temperature, pH, and initial concentration are carefully managed. jst.go.jpresearchgate.net

The degradation of octreotide has been shown to follow pseudo-first-order kinetics. jst.go.jp The apparent first-order rate constants can be determined from the slopes of semi-logarithmic plots of the remaining octreotide concentration versus time. jst.go.jp These rate constants are influenced by pH and the presence of other substances in the formulation, such as buffers and stabilizers. jst.go.jp For example, the degradation rate of octreotide was found to be proportional to the total concentration of sodium bisulfite (SBS), a common stabilizer. jst.go.jp

Arrhenius plots, which show the relationship between the logarithm of the degradation rate constant and the reciprocal of the absolute temperature, have been used to determine the activation energy (Ea) for the degradation of octreotide. jst.go.jp This information is valuable for predicting the degradation rate at different temperatures. jst.go.jp

The following table presents data from a kinetic study on octreotide degradation:

| Condition | Parameter | Value | Reference |

| pH 7.0, 25°C | Degradation Kinetics | Pseudo-first-order | jst.go.jp |

| pH 4.0, varying SBS concentration | Activation Energy (Ea) | 6.13 - 12.33 kcal/mol | jst.go.jp |

| Acidic, Basic, Neutral, Thermal Stress | Method | Capillary Zone Electrophoresis | researchgate.netresearchgate.net |

These kinetic studies, often employing advanced analytical techniques like high-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE), provide a detailed understanding of the formation of this compound and other degradation products, which is essential for the development of stable pharmaceutical formulations of octreotide. jst.go.jpmdpi.comresearchgate.net

Analytical Methodologies for the Detection and Quantification of Des Thr Ol Octreotide

Chromatographic Techniques for Impurity Profiling

Chromatographic methods form the cornerstone of impurity analysis in pharmaceutical manufacturing, offering high-resolution separation of closely related compounds. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques utilized for the comprehensive impurity profiling of octreotide (B344500) and its related substances, including Des-THR-ol-Octreotide.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently employed technique for the analysis of octreotide and its impurities. nih.gov The development and validation of these methods are critical for ensuring their accuracy, precision, and reliability. A typical RP-HPLC method for the quantification of octreotide involves an octadecylsilyl (C18) column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an ion-pairing agent like tetrabutylammonium (B224687) hydroxide (B78521), and UV detection at 210 nm. jptcp.comjptcp.comresearchgate.net

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and encompasses several key parameters to ensure the method is fit for its intended purpose. jptcp.com

Table 1: Typical Validation Parameters for an RP-HPLC Method for Octreotide Analysis

| Parameter | Typical Acceptance Criteria/Results | Reference |

|---|---|---|

| Linearity | Correlation coefficient (r²) > 0.999 | researchgate.net |

| Range | 0.2-1.8 µg/mL | jptcp.com |

| Limit of Detection (LOD) | 0.025 µg/mL | jptcp.com |

| Limit of Quantification (LOQ) | 0.084 µg/mL | jptcp.com |

| Accuracy (% Recovery) | 97.02-99.25% | jptcp.com |

| Precision (RSD%) | < 2% | jptcp.com |

| Specificity | The method is able to separate the main peak from impurities and degradation products. | jptcp.com |

These validated HPLC methods are essential for the routine quality control of octreotide, allowing for the accurate determination of impurities such as this compound.

Application of Capillary Electrophoresis (CE) for Resolution of Related Substances

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), has emerged as a highly efficient and complementary technique to HPLC for the separation of peptides and their impurities. nih.gov CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents. researchgate.net

A simple and stability-indicating CZE method has been developed and validated for the analysis of octreotide acetate (B1210297) and its degradation products. researchgate.net The optimal separation is typically achieved using a bare fused-silica capillary with a phosphate (B84403) buffer at a low pH. researchgate.net For enhanced repeatability, an internal standard such as L-histidine may be employed. researchgate.net

Two-dimensional HPLC-CE methods have also been described for the comprehensive analysis of octreotide and its impurities. researchgate.net This approach combines the separative power of both techniques to resolve complex mixtures of related substances. researchgate.net

Mass Spectrometry Integration for this compound Characterization

The coupling of chromatographic techniques with mass spectrometry (MS) provides an unparalleled level of sensitivity and specificity for the identification and characterization of impurities, even at trace levels.

LC-MS/MS for Sensitive Detection and Identification in Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of octreotide and its impurities, including this compound, in complex biological matrices such as human plasma. shimadzu.co.krresearchgate.netresearchgate.net The high selectivity of tandem mass spectrometry allows for the monitoring of specific precursor-to-product ion transitions, minimizing interferences from the matrix. shimadzu.co.kr

The development of sensitive LC-MS/MS methods often involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using a UHPLC system coupled to a tandem mass spectrometer. shimadzu.co.kr These methods can achieve very low limits of quantification, often in the picogram per milliliter (pg/mL) range. shimadzu.co.kr

Ion Trap Mass Spectrometry for Mechanistic Studies of Degradation

Ion trap mass spectrometry is particularly valuable for detailed structural elucidation and for investigating the mechanisms of drug degradation. nih.govresearchgate.net By performing collision-induced dissociation (CID) experiments, the fragmentation patterns of the parent drug and its degradation products can be analyzed to pinpoint the site of modification. nih.govresearchgate.net

Studies using capillary zone electrophoresis coupled with electrospray ionization-ion trap mass spectrometry have been instrumental in assessing the stability of octreotide and characterizing its degradation products under various stress conditions (acidic, alkaline, neutral, and thermal). researchgate.net These investigations have revealed that this compound is a major degradation product, particularly under neutral and acidic stress conditions at elevated temperatures. researchgate.net The loss of the C-terminal threoninol residue is a key degradation pathway. researchgate.net

Table 2: Major Degradation Products of Octreotide Identified by Mass Spectrometry

| Degradation Product | Formation Conditions | Analytical Technique | Reference |

|---|---|---|---|

| [des-Thr-ol]8-OCT | Elevated temperature, neutral and acidic pH | CE-MS, HPLC-CE | researchgate.net |

| Linear octapeptides | Acidic and alkaline conditions (hydrolysis of ring amide bond) | CE-MS | researchgate.net |

| Desulfurized products | Alkaline conditions (cleavage of disulfide bond) | CE-MS | researchgate.net |

| Acylated octreotides | In the presence of polyester (B1180765) microspheres | LC-ITMS | nih.govresearchgate.net |

Utilization of this compound as a Reference Standard

This compound is widely used as a reference standard in the pharmaceutical industry for the quality control of octreotide drug products. As a well-characterized impurity, it plays a crucial role in several analytical applications:

Method Development and Validation: It is used to develop and validate analytical methods, such as HPLC and CE, to ensure they are capable of accurately detecting and quantifying this specific impurity.

Impurity Profiling: It serves as a marker for identifying and quantifying the levels of this impurity in batches of the active pharmaceutical ingredient (API) and the finished drug product.

Quality Control: Its use in routine quality control testing helps to ensure that the levels of this impurity remain within the specified limits set by regulatory authorities.

Regulatory Submissions: Comprehensive characterization data for reference standards like this compound are essential components of regulatory submissions, such as Abbreviated New Drug Applications (ANDAs).

The availability of high-purity this compound reference standards, often with purity greater than 95% as determined by HPLC, is critical for the accurate calibration of analytical instruments and the reliable assessment of drug product quality. lgcstandards.com The United States Pharmacopeia (USP) provides a range of reference standards for octreotide and its related impurities to support these analytical activities. usp.org

Importance in Analytical Method Development and Validation (AMV)

The compound this compound is a crucial reference standard in the development and validation of analytical methods for Octreotide. veeprho.comclearsynth.comsynzeal.com As a well-characterized impurity, its availability allows for the creation of robust analytical procedures capable of accurately profiling the purity of Octreotide. ingentaconnect.comoriprobe.com

The development of a stability-indicating analytical method is a primary objective in pharmaceutical analysis. Such methods must be able to resolve the active pharmaceutical ingredient (API) from any potential impurities and degradation products. This compound, being a known degradation product of Octreotide, is instrumental in this process. researchgate.netresearchgate.net For instance, studies have shown that it is a main degradation product formed at elevated temperatures under neutral pH conditions. researchgate.netresearchgate.net By using a purified this compound standard, analysts can challenge the specificity of chromatographic methods, ensuring the method can effectively separate this impurity from the parent Octreotide peak.

During method validation, the this compound standard is used to confirm several key performance characteristics:

Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of this compound that can be reliably detected and quantified.

Accuracy and Precision: Assessing the method's ability to provide results that are close to the true value and consistently reproducible for the quantification of this impurity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. ingentaconnect.comrsc.org The development of HPLC methods often involves testing various column types and mobile phase compositions to achieve optimal separation. The use of this compound allows for the fine-tuning of these parameters. For example, research has identified specific HPLC conditions for analyzing the impurity profiles of Octreotide acetate and its injections. ingentaconnect.com Furthermore, advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and on-line electrochemistry-tandem mass spectrometry are employed for structural characterization and sensitive quantification of such impurities. nih.govresearchgate.netmdpi.com The availability of a reference standard like this compound is essential for calibrating these highly sensitive instruments and validating their output.

| Technique | Column | Mobile Phase | Detection | Key Finding/Application | Reference |

|---|---|---|---|---|---|

| HPLC | Hypersil C18 (4.6 mm × 250 mm, 5 μm) | Gradient elution with: A) Tetramethylammonium hydroxide solution/acetonitrile (900:100) and B) Tetramethylammonium hydroxide solution/acetonitrile (400:600), pH 5.4. | UV at 210 nm | Used to analyze impurity profiles of octreotide acetate and its injection, identifying this compound (impurity 7). | ingentaconnect.com |

| LC-MS/MS | XBridge™ BEH130 C18 (150 × 4.6 mm, 3.5 μm) | Gradient elution with: A) 95% H₂O, 5% ACN + 0.1% formic acid and B) 100% ACN + 0.1% formic acid. | ESI Positive Ion Mode | Identification and assessment of octreotide acylation in polyester microspheres. | nih.gov |

| HILIC-FL | XBridge®-HILIC | Isocratic elution. | Fluorescence (FL) Detection | Developed for the quantitation of octreotide in solutions for injection with a short run time. | mdpi.com |

| HPLC-MS/MS | Not specified | Not specified | Tandem Mass Spectrometry | Validated for the quantitation of octreotide in monkey plasma. | fda.gov |

Role in Quality Control (QC) Processes for Octreotide Manufacturing

In the context of Quality Control (QC), this compound serves as a critical marker for the integrity of the Octreotide manufacturing process and the stability of the drug product. veeprho.comsynzeal.comcleanchemlab.com Regulatory guidelines require that impurities in drug substances and products are identified, monitored, and controlled within acceptable limits.

During the manufacturing of Octreotide, QC departments routinely test batches of the API and the finished product for the presence and quantity of related substances. The impurity profile of raw materials and preparations can differ between manufacturers. ingentaconnect.comoriprobe.com this compound is one of the major impurities that must be quantified. ingentaconnect.comoriprobe.com Its presence can indicate inefficiencies or deviations in the synthesis process or that the product has been exposed to stress conditions such as heat, humidity, or light, which can accelerate its formation. ingentaconnect.com

The use of a this compound reference standard in QC laboratories allows for:

Batch Release Testing: Ensuring that each batch of Octreotide meets the predefined purity specifications before it is released for clinical or commercial use.

Stability Studies: Assessing the stability of the Octreotide product over time under various storage conditions. An increase in the level of this compound can indicate product degradation and is used to establish the shelf-life and recommended storage conditions. ingentaconnect.com

Process Validation and Monitoring: Tracking impurity levels to ensure the manufacturing process is consistently producing material of the required quality. An unexpected increase in this impurity can trigger an investigation into the manufacturing process.

| Impurity Name/Identifier | Common Abbreviation | Notes | Reference |

|---|---|---|---|

| This compound | [des-Thr-ol8]-OCTR / Impurity 7 | A primary degradation product of Octreotide. | ingentaconnect.comoriprobe.comresearchgate.net |

| D-Thr6-Octreotide | Impurity 6 | An identified impurity in Octreotide acetate. | ingentaconnect.comoriprobe.com |

| Des-Thr6-Octreotide | Impurity 9 | An identified impurity in Octreotide acetate. | ingentaconnect.com |

| D-Cys7-Octreotide | Impurity 12 | An identified impurity in Octreotide acetate. | ingentaconnect.com |

| Des-Lys5-Octreotide | Impurity 13 | An identified impurity in Octreotide acetate. | ingentaconnect.com |

| AC-D-phe1-Octreotide | Impurity 15 | An identified impurity in Octreotide acetate. | ingentaconnect.com |

| [des-Thr-ol8]-D-Cys7-octreotide | N/A | An impurity of Octreotide. |

Structure Activity Relationship Sar of Des Thr Ol Octreotide and Its Octreotide Analogs in Somatostatin Receptor Interactions

Mechanistic Investigations of Somatostatin (B550006) Receptor Activation by Des-THR-ol-Octreotide Analogs

Modulation of Downstream Signaling Pathways (e.g., Adenylyl Cyclase, Phospholipase C)

The interaction of somatostatin analogs with their receptors, primarily the somatostatin receptor subtype 2 (SSTR2), initiates a cascade of intracellular signaling events. mdpi.com A principal mechanism of action for Octreotide (B344500) and its analogs is the inhibition of adenylyl cyclase. oup.com This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting adenylyl cyclase, these compounds effectively decrease intracellular cAMP levels, which in turn modulates various cellular functions, including hormone secretion and cell proliferation. mdpi.comnih.gov

The activation of somatostatin receptors can also lead to the modulation of the phospholipase C (PLC) pathway. nih.gov PLC is an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). These molecules act as second messengers, leading to the activation of protein kinase C (PKC) and the release of intracellular calcium, respectively. The specific effects on the PLC pathway can vary depending on the somatostatin receptor subtype and the specific analog.

While the exact impact of the removal of the C-terminal threoninol in this compound on these signaling pathways has not been specifically documented, the structural alteration could potentially influence its binding affinity and efficacy at the SSTR2 receptor, thereby altering its ability to modulate adenylyl cyclase and phospholipase C activity compared to Octreotide.

Ligand-Induced Receptor Internalization and Recycling Dynamics

Upon binding of an agonist like Octreotide, the somatostatin receptor, particularly SSTR2, undergoes internalization. mdpi.com This process involves the translocation of the receptor from the cell surface into the cell's interior via endocytic vesicles. This agonist-induced internalization is a key mechanism for the regulation of receptor signaling and is also a critical factor in the therapeutic application of radiolabeled somatostatin analogs in tumor imaging and therapy.

The internalized receptor-ligand complex can then be trafficked to different intracellular compartments. The receptors can be targeted for degradation in lysosomes or recycled back to the cell surface, a process that allows for the resensitization of the cell to the ligand. The rate and extent of internalization and recycling can be influenced by the specific somatostatin analog.

There is currently a lack of specific research data on how this compound influences the internalization and recycling dynamics of somatostatin receptors. The structural modification in this compound could potentially alter its properties as an agonist, which might, in turn, affect the kinetics of receptor internalization and the subsequent intracellular trafficking pathways compared to its parent compound, Octreotide. Further investigation is required to characterize these specific aspects of this compound's biological activity.

Future Research Trajectories in Des Thr Ol Octreotide Studies

Advanced Methodologies for Comprehensive Impurity Profiling of Octreotide (B344500) Products

The accurate detection and characterization of impurities such as Des-THR-ol-Octreotide are critical for ensuring the safety and efficacy of Octreotide drug products. While conventional High-Performance Liquid Chromatography (HPLC) has been a cornerstone, future research is pivoting towards more sophisticated and powerful analytical techniques capable of resolving the complex mixtures found in peptide drug formulations.

The limitations of single-dimension chromatography, especially when dealing with co-eluting impurities, necessitate the adoption of advanced hyphenated techniques. nih.gov Two-dimensional liquid chromatography (2D-LC), particularly when coupled with mass spectrometry (MS), represents a significant leap forward. almacgroup.comchromatographyonline.com This approach enhances peak capacity and resolution by subjecting fractions from the first dimension to a second, orthogonal separation. almacgroup.comagilent.com A key advantage of 2D-LC is its ability to employ MS-incompatible buffers (e.g., those with non-volatile salts) in the first dimension for optimal separation, followed by an automated transfer to an MS-compatible mobile phase in the second dimension for detailed structural elucidation. almacgroup.com

Further advancements lie in the integration of ion mobility-mass spectrometry (IM-MS). nih.gov IM-MS adds another layer of separation based on the size, shape, and charge of an ion, summarized as its collision cross-section (CCS). biopharmaspec.comnih.gov This technique is exceptionally valuable for separating isomeric and isobaric impurities—compounds with the same mass that are indistinguishable by MS alone—which can be a significant challenge in peptide analysis. biopharmaspec.commobilionsystems.comchromatographyonline.com The coupling of high-resolution ion mobility with MS (HRIM-MS) can more accurately identify and quantify post-translational modifications and degradation products, often with reduced reliance on lengthy chromatographic runs. mobilionsystems.com

Capillary electrophoresis (CE), known for its high efficiency in separating charged molecules like peptides, also continues to evolve. biomedres.us Hyphenating CE with MS (CE-MS) provides a powerful tool for analyzing polar and charged impurities, offering a complementary method to LC-based approaches. omicsonline.org

| Technique | Principle | Application in Impurity Profiling | Key Advantage |

| 2D-LC-MS | Combines two independent liquid chromatography separations with mass spectrometry. | Resolves co-eluting impurities and complex peptide mixtures. almacgroup.comalmacgroup.com | Greatly enhanced peak resolution and compatibility with a wider range of chromatographic conditions. chromatographyonline.comagilent.com |

| IM-MS | Separates ions based on their size, shape, and charge in the gas phase before mass analysis. nih.gov | Differentiates between isomeric and isobaric impurities that have the same mass. biopharmaspec.com | Provides an additional dimension of separation, improving confidence in impurity identification. nih.gov |

| CE-MS | Couples the high-resolution separation of capillary electrophoresis with the detection power of mass spectrometry. | Analysis of charged and polar impurities. omicsonline.org | High separation efficiency and low sample consumption. researchgate.net |

| LC-Q-TOF MS | Integrates liquid chromatography with a Quadrupole Time-of-Flight mass spectrometer. | Provides high-resolution, accurate mass data for confident identification and structural elucidation of impurities. agilent.com | High mass accuracy and resolution, enabling the determination of elemental compositions. |

Rational Design of Novel Somatostatin (B550006) Analogs with Tailored Receptor Profiles Based on this compound Structural Insights

The pharmacophore of somatostatin analogs—the essential core sequence Trp-Lys-Thr-Phe—is critical for receptor interaction, but modifications outside this core, particularly at the N- and C-termini, can fine-tune receptor subtype selectivity and pharmacokinetic properties. researchgate.net By characterizing the binding affinity and selectivity of this compound for the various somatostatin receptor subtypes (SSTR1-SSTR5) and comparing it to Octreotide, researchers can precisely quantify the contribution of the C-terminal threoninol.

This knowledge can be leveraged in several ways:

Enhancing Stability: The formation of this compound highlights the C-terminal amide bond as a potential liability for degradation. researchgate.net Future research can focus on designing analogs where the C-terminal threoninol is replaced with non-natural amino acids, peptidomimetics, or other chemical groups that are more resistant to cleavage under acidic or neutral conditions, thereby increasing the shelf-life and in-vivo stability of the drug.

Tailoring Receptor Selectivity: If structural analysis reveals that the C-terminal carboxylic acid of this compound alters the binding profile—for instance, by increasing affinity for a different SSTR subtype—this information can be used to design new analogs with novel therapeutic applications. By systematically modifying the C-terminus, it may be possible to create agonists or antagonists with highly specific receptor profiles, potentially leading to therapies with improved efficacy and fewer side effects. nih.gov

Exploration of this compound as a Scaffold for Derivatization in Radiopharmaceutical Development

Octreotide and its analogs are widely used as scaffolds in nuclear medicine for both the diagnosis and therapy of neuroendocrine tumors. researchgate.net This is achieved by attaching a chelator molecule to the peptide, which then securely binds a radionuclide (e.g., Gallium-68 for PET imaging or Lutetium-177 for therapy). Typically, the chelator is conjugated to a primary amine on the peptide, such as the N-terminus or the side chain of a lysine residue.

Development of Predictive Models for Peptide Degradation and Impurity Formation

Moving from a reactive to a proactive approach in drug development requires robust predictive models that can forecast peptide stability and degradation pathways. Understanding the kinetics of Octreotide degradation under various stress conditions (e.g., pH, temperature, light) provides the foundational data for building such models. researchgate.netmdpi.com

Future research will increasingly focus on in silico and machine learning (ML) approaches to predict impurity formation. mdpi.com These computational tools can analyze a peptide's primary sequence and physicochemical properties to identify potential degradation hotspots. sigmaaldrich.com

Key research directions include:

Kinetic Modeling: Developing comprehensive kinetic models that can simulate the rate of formation of this compound and other impurities over time under specific storage and physiological conditions. mdpi.comresearchgate.net Such models are invaluable for establishing optimal formulation strategies and predicting product shelf-life.

Machine Learning and AI: Training machine learning algorithms on large datasets of peptide stability and degradation information. nih.govnih.gov These models can learn complex patterns and predict the likelihood of specific degradation reactions, such as the C-terminal cleavage that forms this compound, based solely on the peptide's sequence and proposed formulation excipients. nih.govbiorxiv.orgbiorxiv.org Deep learning models, in particular, show promise in capturing intricate relationships within sequence data to predict peptide properties. rsc.org

In Silico Digestion and Stability Prediction: Utilizing bioinformatics tools that simulate enzymatic digestion and predict peptide half-life in biological environments. nih.govresearchgate.net By adapting these tools, researchers can create models that specifically predict degradation in pharmaceutical formulations, enabling the in silico screening of new analog designs for improved stability before they are synthesized.

By developing these predictive tools, pharmaceutical scientists can accelerate the development of more stable and reliable peptide therapeutics, minimizing the formation of impurities and ensuring higher product quality.

Q & A

Q. What are the key analytical techniques for characterizing the structural stability of Des-Thr-ol-Octreotide in experimental settings?

Methodological Answer: Researchers should employ high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) to assess purity and degradation products. Circular dichroism (CD) spectroscopy can evaluate secondary structural changes under varying pH and temperature conditions. Nuclear magnetic resonance (NMR) is critical for verifying backbone conformation and side-chain interactions. Stability studies should include accelerated stress testing (e.g., thermal, oxidative) to identify degradation pathways .

Q. How do researchers validate the specificity of this compound binding to somatostatin receptors (SSTRs) in vitro?

Methodological Answer: Use competitive binding assays with radiolabeled ligands (e.g., ¹²⁵I-Tyr³-octreotide) in SSTR-overexpressing cell lines (e.g., HEK293). Quantify displacement curves using nonlinear regression to calculate IC₅₀ values. Cross-validate with fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) to confirm binding kinetics. Include negative controls (e.g., SSTR-knockout cells) to rule out nonspecific interactions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/ED₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For small sample sizes, nonparametric tests (e.g., Kruskal-Wallis) are preferable. Include power analysis during experimental design to ensure adequate sample sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic profiles of this compound across preclinical models?

Methodological Answer: Conduct meta-analyses of existing data to identify confounding variables (e.g., species-specific metabolic rates, formulation excipients). Design cross-species studies with standardized administration routes (e.g., subcutaneous vs. intravenous) and matched sampling intervals. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Validate findings with isotopic tracer studies to track metabolite distribution .

Q. What experimental designs mitigate bias when evaluating the antitumor efficacy of this compound in heterogeneous tumor models?

Methodological Answer: Implement blinded randomized controlled trials (RCTs) in patient-derived xenograft (PDX) models with stratified tumor subtypes. Use multimodal imaging (e.g., PET-CT, MRI) to quantify tumor volume and receptor density dynamically. Include sham-treated controls and adjust for covariates (e.g., tumor hypoxia, stromal interactions) via multivariate regression. Pre-register protocols to reduce selective reporting .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound analogs?

Methodological Answer: Perform proteomic profiling of tumor microenvironments to identify factors (e.g., proteases, pH gradients) that alter peptide stability. Use microdialysis in vivo to measure interstitial fluid concentrations directly. Integrate transcriptomic data to correlate receptor expression levels with therapeutic response. Apply machine learning to predict analog behavior across biological matrices .

Data Management and Reporting Standards

Q. What are the best practices for presenting conflicting cytotoxicity data in this compound studies?

Methodological Answer: Disclose all raw data in supplementary materials, including outliers. Use Bland-Altman plots to visualize inter-assay variability. Apply sensitivity analysis to assess the impact of exclusion criteria. Annotate methodological differences (e.g., cell passage number, serum concentrations) that may explain discrepancies. Follow CONSORT or ARRIVE guidelines for transparent reporting .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer: Document solid-phase peptide synthesis (SPPS) parameters exhaustively, including resin type, coupling reagents, and cleavage conditions. Share HPLC gradients and mass spectra for purity verification. Use open-source chemical databases (e.g., PubChem) to deposit synthetic protocols. Collaborate with third-party labs for independent replication .

Ethical and Regulatory Considerations

Q. What ethical frameworks guide the use of this compound in animal studies targeting neuroendocrine tumors?

Methodological Answer: Adhere to the 3Rs principle (Replacement, Reduction, Refinement) by using non-invasive imaging to minimize animal numbers. Obtain approval from institutional animal care committees (IACUCs) with justification for tumor burden endpoints. Publish negative results to avoid publication bias. Reference ARRIVE 2.0 guidelines for humane endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.